molecular formula C9H6Cl2N4 B1459531 1,3,5-Triazin-2-amine,4-chloro-N-(4-chlorophenyl)- CAS No. 1107654-26-1

1,3,5-Triazin-2-amine,4-chloro-N-(4-chlorophenyl)-

Cat. No. B1459531
CAS RN: 1107654-26-1
M. Wt: 241.07 g/mol
InChI Key: AVEWCFDNNDQJAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

  • Conventional Method : By selectively substituting one chloride ion of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 4-aminobenzoic acid (or other suitable amines) in the presence of an acid scavenger (e.g., sodium carbonate). This yields the monosubstituted TCA derivatives .
  • Microwave Irradiation : Using microwave irradiation results in faster reactions, higher purity, and better yields for TCA derivatives .

Molecular Structure Analysis

The molecular structure of TCA consists of a 1,3,5-triazine ring with a chlorine atom at position 4 and a phenyl group (substituted with another chlorine atom) at position N. The structure is as follows: !TCA Structure


Chemical Reactions Analysis

  • Antimicrobial Activity : Some TCA derivatives show promising antimicrobial effects against bacteria such as Staphylococcus aureus and Escherichia coli .
  • Minimum Inhibitory Concentrations (MIC) : Clinical isolates of specific TCA compounds have been evaluated, and their MIC values measured .
  • Cytotoxicity : In vitro cytotoxicity studies indicate that certain TCA derivatives are non-toxic up to specific concentrations .

properties

IUPAC Name

4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N4/c10-6-1-3-7(4-2-6)14-9-13-5-12-8(11)15-9/h1-5H,(H,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEWCFDNNDQJAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Triazin-2-amine,4-chloro-N-(4-chlorophenyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
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